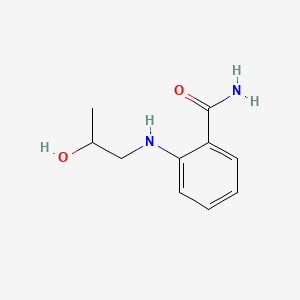

2-((2-Hydroxypropyl)amino)benzamide

Description

Contextualization within the Benzamide (B126) Chemical Class

2-((2-Hydroxypropyl)amino)benzamide belongs to the benzamide class of organic compounds. foodb.ca Benzamides are characterized by a benzene (B151609) ring attached to a carboxamide functional group (-CONH2). solubilityofthings.com This core structure serves as a versatile scaffold in medicinal chemistry and materials science. solubilityofthings.com

Benzamide itself is a white, crystalline solid with limited solubility in water but better solubility in organic solvents. solubilityofthings.comguidechem.com The amide group's ability to form hydrogen bonds is a key feature influencing its physical and chemical properties. solubilityofthings.com The benzamide structure is a common feature in numerous biologically active molecules and is a building block for various pharmaceuticals, including analgesics, antipsychotics, and anticonvulsants. solubilityofthings.comguidechem.com The stability and synthetic accessibility of the benzamide core make it an attractive starting point for developing new derivatives. mdpi.com

Table 1: Properties of Benzamide

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇NO wikipedia.org |

| Molar Mass | 121.14 g/mol guidechem.com |

| Appearance | Off-white solid wikipedia.org |

| Melting Point | 127-130 °C wikipedia.org |

| Boiling Point | 288 °C wikipedia.org |

| Solubility in Water | 13.5 g/L (at 25°C) wikipedia.org |

This table presents general properties of the parent compound, benzamide.

Rationale for Academic Investigation of Hydroxypropylated Benzamide Structures

The academic pursuit of hydroxypropylated benzamide structures, such as this compound, is rooted in the principles of medicinal chemistry and drug design. The introduction of a hydroxypropyl group to the benzamide scaffold can significantly alter the molecule's physicochemical properties, which in turn can influence its biological activity.

Key motivations for this line of investigation include:

Modulating Solubility and Bioavailability: The hydroxyl (-OH) group in the hydroxypropyl chain can participate in hydrogen bonding, potentially improving the molecule's solubility in aqueous environments, which is often a critical factor for drug efficacy.

Exploring New Biological Interactions: The hydroxypropyl group adds steric bulk and a potential hydrogen bond donor/acceptor site, which can lead to novel or enhanced interactions with biological targets like enzymes or receptors.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzamide core with appendages like the hydroxypropyl group, researchers can build a detailed understanding of how specific structural features relate to a compound's activity. This knowledge is crucial for designing more potent and selective molecules. For instance, research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs indicated that bulky substitutions could be detrimental to activity, highlighting the importance of substituent size. nih.gov

Research into related benzamide derivatives provides insight into the potential of such modifications. For example, various N-hydroxybenzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy. nih.gov Similarly, derivatives of 2-aminobenzamide (B116534) have shown promising antimicrobial activities. mdpi.comresearchgate.net The synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a selective HDAC6 inhibitor, further underscores the interest in hydroxylated side chains for achieving specific biological effects. calstate.edu

Table 2: Research Findings on Related Benzamide Derivatives

| Compound/Derivative Class | Research Focus | Key Findings |

|---|---|---|

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | Histone Deacetylase (HDAC) Inhibition | Showed inhibitory activity against HDACs, with some derivatives exhibiting antiproliferative effects on cancer cell lines. nih.gov |

| 2-Aminobenzamide derivatives | Antimicrobial Activity | Certain derivatives displayed excellent antifungal activity, in some cases surpassing standard drugs like Clotrimazole. mdpi.comresearchgate.net |

| N-(Pyridin-2-yl)-benzamides | Catalytic Synthesis | Efficiently synthesized using a bimetallic metal-organic framework catalyst. mdpi.com |

| Benzamide-hydroxypyridinone hybrids | Multi-target agents for Alzheimer's disease | Derivatives showed potent inhibition of Monoamine oxidase B (MAO-B) and excellent iron chelation properties. nih.gov |

This table illustrates the diverse research applications and findings for compounds structurally related to this compound.

Overview of Research Paradigms for Novel Chemical Entities

The investigation of a novel chemical entity (NCE) like this compound follows a structured and rigorous paradigm, particularly if it is being considered for therapeutic applications. primescholars.com This process is designed to ensure the safety and efficacy of new potential drugs and typically spans several years, requiring significant investment. zeclinics.com

The typical stages of this research paradigm are:

Discovery and Development: This initial phase begins in the laboratory with the synthesis of the NCE. fda.gov For this compound, this would involve a specific chemical reaction, such as the reaction of isatoic anhydride (B1165640) with an appropriate amine, a method used for other 2-aminobenzamide derivatives. mdpi.com The goal is to create the target molecule and confirm its structure using analytical techniques like NMR and mass spectrometry. calstate.edu

Preclinical Research: Once synthesized and characterized, the NCE undergoes preclinical testing. fda.gov This stage involves extensive laboratory and animal studies to understand the compound's basic safety profile, toxicity, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound), and metabolism. primescholars.com The primary objective is to gather sufficient data to support moving the compound into human trials. primescholars.com

Lead Optimization and Candidate Selection: During early discovery, thousands of compounds may be screened to find "hits" that interact with a specific biological target. zeclinics.com These hits are then chemically modified to improve their properties, a process known as lead optimization. zeclinics.com The aim is to identify a single drug candidate with an acceptable profile of efficacy and safety to advance into more formal development. nih.gov

Clinical Research: After successful preclinical studies and regulatory approval (such as filing an Investigational New Drug application with the FDA), the compound enters clinical trials involving human participants. fda.govchromatographyonline.com This phase is typically divided into:

Phase I: Focuses on safety in a small group of healthy volunteers. chromatographyonline.com

Phase II: Assesses efficacy and further evaluates safety in a larger group of patients with the target condition. chromatographyonline.com

Phase III: Involves large-scale trials to confirm efficacy, monitor side effects, and compare it to standard treatments. chromatographyonline.com

Regulatory Review and Post-Market Monitoring: If the clinical trials demonstrate that the drug is safe and effective, the data is submitted to regulatory authorities like the FDA for review and potential market approval. fda.gov Even after approval, the drug's safety is continuously monitored. fda.gov

This multi-stage process is a critical framework for translating a laboratory chemical into a beneficial product for society. zeclinics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

101820-63-7 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-hydroxypropylamino)benzamide |

InChI |

InChI=1S/C10H14N2O2/c1-7(13)6-12-9-5-3-2-4-8(9)10(11)14/h2-5,7,12-13H,6H2,1H3,(H2,11,14) |

InChI Key |

HIZFHSGLPYLSFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=CC=CC=C1C(=O)N)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies

Historical and Current Methods for 2-Aminobenzamide (B116534) Backbone Synthesis

The synthesis of the 2-aminobenzamide core is a well-established process in organic chemistry, with both historical and contemporary methods being employed.

The classical and most frequently utilized method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (B1165640) with an appropriate amine. nih.govresearchgate.net This approach, often referred to as the conventional method, typically involves heating a solution of isatoic anhydride and the desired amine in a suitable solvent, such as dimethylformamide (DMF). nih.gov The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product. researchgate.net This method is robust and has been used to generate a wide library of derivatives. For instance, reacting isatoic anhydride with various primary amines under reflux for several hours has proven effective, yielding the desired products upon cooling and filtration. nih.gov

In the quest for more efficient and environmentally friendly synthetic protocols, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov This technique has been successfully applied to the synthesis of 2-aminobenzamide derivatives, often leading to a significant reduction in reaction times compared to conventional heating. nih.govresearchgate.net The process generally involves mixing the isatoic anhydride and the amine, sometimes with a few drops of a high-boiling solvent like DMF, and subjecting the mixture to microwave irradiation. nih.gov While this method is time-efficient, studies have shown that the yields can sometimes be lower than those obtained through conventional heating, potentially due to the thermal sensitivity of the products. researchgate.net

| Method | Typical Reaction Time | Energy Source | General Yields | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|---|

| Conventional Heating | Several hours (e.g., 6 hours) | Heating mantle/oil bath | Good to excellent | Well-established, high yields | Long reaction times, higher energy consumption |

| Microwave Irradiation | Minutes (e.g., 4-10 minutes) | Microwave reactor | Variable, can be lower than conventional | Rapid, time-efficient, environmentally friendly | Potential for lower yields with thermo-sensitive compounds |

One-pot synthesis, a strategy that avoids the isolation and purification of intermediates, offers significant advantages in terms of efficiency and resource management. researchgate.net For derivatives of 2-aminobenzamide, one-pot procedures have been developed. For example, quinazolinone derivatives can be synthesized in a one-pot reaction from 2-aminobenzamide and aromatic benzoyl chlorides using a nanoporous heterogeneous acid catalyst. researchgate.net Another approach involves the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and various alcohols, facilitated by microwave irradiation and a copper catalyst. google.com These methods highlight the versatility of the 2-aminobenzamide backbone in streamlined, multi-step syntheses.

Regioselective Functionalization at the 2-Amino Position

Once the 2-aminobenzamide backbone is synthesized, the next crucial step is the selective introduction of the desired substituent at the 2-amino position.

The specific introduction of a 2-hydroxypropyl group onto the 2-amino position of 2-aminobenzamide can be achieved through several established synthetic strategies. A common and direct method is the N-alkylation of 2-aminobenzamide. This would involve reacting 2-aminobenzamide with a suitable three-carbon electrophile containing a hydroxyl or protected hydroxyl group. For instance, alkylation with 1-chloro-2-propanol (B90593) in the presence of a base would lead to the desired product.

Another powerful method for this transformation is reductive amination. This two-step or one-pot process would involve the reaction of 2-aminobenzamide with hydroxyacetone (B41140). researchgate.net The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the final secondary amine product. youtube.com Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used for the reduction step as they are mild and selective. youtube.com A recent patent describes the preparation of 2-aminopropan-1-ol from hydroxyacetone via reductive amination using a nickel catalyst and hydrogen gas, a methodology that could be adapted for this synthesis. wipo.int

The synthesis of the target compound is an example of an amidation reaction involving an amino alcohol derivative. The formation of amide bonds is one of the most fundamental reactions in organic chemistry. mdpi.com The reaction between a carboxylic acid derivative and an amine, in this case, the intramolecular formation of the benzamide (B126) from a derivative of anthranilic acid followed by the intermolecular reaction at the 2-amino position, is central. The reaction of 2-aminobenzamide with an amino alcohol like 1-amino-2-propanol represents a direct route. This can be viewed as a specific case of the broader class of amidation reactions with amino alcohol derivatives, which are crucial in the synthesis of many biologically active molecules. These reactions often require specific coupling agents or catalytic conditions to proceed efficiently and chemoselectively, especially when dealing with unprotected amino acids or other sensitive functional groups.

Cesium Carbonate Promoted Direct Amidation

A novel and efficient method for the synthesis of benzamide derivatives, including what could be extrapolated for 2-((2-hydroxypropyl)amino)benzamide, involves the direct amidation of unactivated esters with amino alcohols promoted by cesium carbonate. guidechem.comnih.govresearchgate.net This approach is significant as it circumvents the need for transition-metal catalysts or coupling reagents, which are often required in traditional amidation reactions. nih.govresearchgate.net The reaction proceeds under mild conditions and has been shown to produce high yields, in some cases up to 90%, for various benzamide derivatives. guidechem.comnih.govresearchgate.net

The success of this reaction is critically dependent on the presence of a hydroxyl group on the amine nucleophile. guidechem.comnih.govresearchgate.net A proposed mechanism suggests that the cesium cation coordinates to both the ester and the amino alcohol, facilitating a proximity-driven acyl transfer. guidechem.comnih.gov This method demonstrates good compatibility with primary alkyl and benzyl (B1604629) esters and a wide range of amino acid substrates. nih.govresearchgate.net Notably, for chiral amino acid substrates, the reaction exhibits minimal to no racemization. nih.govresearchgate.net The high solubility of cesium carbonate in polar organic solvents like DMF and alcohols contributes to its effectiveness in promoting these reactions. guidechem.com

Table 1: Key Features of Cesium Carbonate Promoted Direct Amidation

| Feature | Description | Reference |

|---|---|---|

| Catalyst/Promoter | Cesium Carbonate (Cs₂CO₃) | guidechem.comnih.govresearchgate.net |

| Key Reactants | Unactivated Ester, Amino Alcohol | guidechem.comnih.gov |

| Reaction Conditions | Mild, transition-metal-free | nih.govresearchgate.net |

| Yields | Up to 90% for benzamide derivatives | nih.govresearchgate.netfigshare.com |

| Crucial Moiety | Hydroxy group on the amine nucleophile | guidechem.comnih.govresearchgate.net |

| Stereochemistry | Minimal racemization for chiral substrates | nih.govresearchgate.net |

Stereoselective Synthesis of this compound Isomers

The 2-hydroxypropyl side chain of this compound contains a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The stereoselective synthesis of a specific isomer is crucial for applications where biological activity is stereospecific. General strategies for stereoselective synthesis can be applied to obtain enantiomerically pure forms of this compound.

One common approach involves the use of a chiral starting material. For instance, starting with an enantiomerically pure amino alcohol, such as (R)- or (S)-1-aminopropan-2-ol, and reacting it with a suitable benzoic acid derivative would yield the corresponding enantiomer of this compound.

Another strategy is the stereocontrolled construction of the stereocenters during the synthesis. elsevierpure.com For example, methods starting from a common chiral precursor like Garner's aldehyde have been used to create specific stereoisomers of other amino hydroxypropanoic acids and could be adapted for this synthesis. elsevierpure.com Asymmetric synthesis techniques, such as those employing chiral catalysts or auxiliaries, can also be utilized to control the stereochemical outcome of the reaction that forms the chiral center.

Design and Synthesis of Analogs and Derivatives

The generation of analogs and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at the benzamide ring, the hydroxypropyl side chain, or through conjugation to other molecules.

The benzamide ring offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. Introducing various substituents onto the aromatic ring can influence its interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule. nih.govbgu.ac.il

Studies on other benzamide-containing compounds have shown that such modifications can significantly impact biological activity. For instance, replacing an acetamide (B32628) side chain with a benzamide has been shown to transform a neuroprotective agent into a scaffold with anti-proliferative activity. nih.gov A library of benzamide-containing novologues was prepared to assess structure-activity relationships, highlighting the importance of the benzamide moiety. nih.gov

Table 2: Potential Modifications of the Benzamide Ring

| Modification Type | Example Substituent | Potential Impact |

|---|---|---|

| Electron-Withdrawing | Halogens (F, Cl, Br), Nitro (NO₂) | Altered electronic properties, potential for new interactions |

| Electron-Donating | Alkoxy (e.g., -OCH₃), Alkyl (e.g., -CH₃) | Increased electron density, modified lipophilicity |

| Steric Bulk | Isopropyl, t-butyl | Probing steric constraints in binding pockets |

| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH₂) | Introduction of new hydrogen bond donor/acceptor sites |

The hydroxypropyl side chain is a key feature of the molecule, contributing to its polarity and hydrogen-bonding capacity. Altering this side chain can have a profound impact on the compound's properties.

One simple modification is the etherification or esterification of the hydroxyl group. For example, replacing the hydroxyl group with a methoxy (B1213986) group creates 2-amino-N-(3-methoxypropyl)benzamide. This substitution reduces the hydrogen-bonding capacity and increases the lipophilicity of the compound, which can affect its solubility and reactivity.

The length of the alkyl chain can also be varied. Synthesizing homologs with hydroxyethyl (B10761427) or hydroxybutyl side chains would allow for the investigation of the optimal chain length for a particular application. Furthermore, the degradation of similar side chains, such as those in N-(2-hydroxypropyl)methacrylamide copolymers, has been studied, providing insight into their metabolic stability. nih.gov

Table 3: Comparison of Side Chain Modifications

| Compound Name | Structural Difference from Parent Compound | Impact on Properties | Reference |

|---|---|---|---|

| This compound | - | Parent compound with a secondary alcohol. | - |

| 2-Amino-N-(3-methoxypropyl)benzamide | Methoxy group replaces the hydroxy group. | Reduced hydrogen-bonding, increased lipophilicity. |

To study the interactions and localization of this compound, it can be conjugated to reporter molecules such as fluorescent dyes or affinity tags to create research probes. Various chemical conjugation strategies can be employed for this purpose. nih.gov

If the primary amino group on the benzamide ring is available, it can be a target for conjugation. Reagents that react with primary amines, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be used to link the molecule to a probe. nih.govnih.gov For example, an NHS ester of a fluorescent dye would react with the amino group to form a stable amide bond.

Alternatively, the hydroxyl group on the side chain could be activated for conjugation. For instance, activation with tresyl chloride allows it to react with primary amines. nih.gov If a derivative of this compound with a thiol group is synthesized, maleimide (B117702) chemistry can be used for highly specific conjugation. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles can be applied to the synthesis of this compound to create more environmentally benign routes.

One key aspect is the choice of solvent. Utilizing greener solvents such as water or glycerol (B35011), or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. mdpi.comresearchgate.netrsc.org For instance, a one-pot synthesis of 2-arylbenzothiazoles has been reported using glycerol as a green solvent at ambient temperature without a catalyst. researchgate.net

Multicomponent reactions (MCRs) are another cornerstone of green chemistry as they often exhibit high atom economy, reduce the number of synthetic steps, and minimize waste. nih.govmdpi.com Designing an MCR for the synthesis of this compound could involve the one-pot condensation of three or more starting materials.

Furthermore, the use of milder reaction conditions and catalysts that are less toxic and more efficient contributes to a greener synthetic process. nih.gov The cesium carbonate-promoted amidation discussed earlier is an example of a move towards greener chemistry as it avoids the use of transition-metal catalysts. nih.gov

Advanced Chemical Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is crucial for understanding the compound's physical and chemical properties, and for rational drug design and materials science.

Detailed Research Findings

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), reveals that no publically accessible, complete single-crystal X-ray diffraction data for 2-((2-Hydroxypropyl)amino)benzamide has been reported. Consequently, detailed experimental research findings on its crystal structure are not available.

In the absence of experimental data, computational modeling and analysis of structurally related compounds can offer predictive insights into the likely solid-state conformation of this compound. For instance, studies on similar benzamide (B126) derivatives often reveal the formation of hydrogen-bonded dimers or more complex networks, which significantly influence their melting points, solubility, and biological activity.

Data Tables

Due to the lack of published experimental data, the following tables for crystallographic data and selected bond lengths and angles for this compound cannot be populated with determined values.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₄N₂O₂ |

| Formula weight | 194.23 |

| Crystal system | Not available |

| Space group | Not available |

| Unit cell dimensions | a = Not available Åb = Not available Åc = Not available Åα = Not available °β = Not available °γ = Not available ° |

| Volume | Not available ų |

| Z | Not available |

| Density (calculated) | Not available g/cm³ |

| Absorption coefficient | Not available mm⁻¹ |

Table 2: Selected Bond Lengths and Angles for this compound (Predicted/Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O-H (hydroxyl) | Not available |

| N-H (amine) | Not available |

| C=O (amide) | Not available |

| C-N (amide) | Not available |

| C-N (amine) | Not available |

| C-C-O (hydroxypropyl) | Not available |

It is important to emphasize that the values in Table 2 would be derived from experimental X-ray diffraction data and are currently unknown. Future crystallographic studies are necessary to elucidate the precise solid-state structure of this compound and provide the data to complete these tables.

Preclinical and Mechanistic Investigations in Model Systems

In Vitro Biological Activity Profiling in Cellular Models (Non-Human Derived)

Enzyme Inhibition Assays

While specific enzyme inhibition data for 2-((2-Hydroxypropyl)amino)benzamide is not extensively available in the current body of scientific literature, the broader class of benzamide (B126) derivatives has been a subject of significant investigation as enzyme inhibitors.

Notably, a novel class of inhibitors for histone deacetylases (HDACs), specifically HDAC1 and HDAC2, has been developed based on the N-(2-aminophenyl)-benzamide structure. Certain compounds within this class have demonstrated inhibitory concentrations in the nanomolar range. capes.gov.br For instance, specific derivatives have shown IC50 values of 0.18 μM for HDAC1 and 0.44 μM for HDAC2.

Another area of interest has been the inhibition of protein kinase CK1δ, a serine-threonine kinase implicated in various cellular processes. A series of benzimidazole-2-amino derivatives, which share structural similarities with benzamides, were synthesized and tested for their inhibitory activity against CK1δ. Among these, a compound featuring a 5-cyano substituent on the benzimidazole (B57391) ring exhibited a potent IC50 value of 98.6 nM. mdpi.com

These findings, while not directly pertaining to this compound, highlight the potential of the benzamide scaffold to interact with and inhibit the activity of key cellular enzymes. Further research is required to determine if this compound itself possesses similar inhibitory properties against these or other enzymes.

Receptor Ligand Binding Studies

Specific receptor ligand binding studies for this compound are not readily found in published literature. However, research on related benzamide-containing molecules provides insights into the potential for this class of compounds to interact with various receptors.

One study focused on a series of 2-aminotetralin-derived substituted benzamides and their binding affinities for dopamine (B1211576) (D2A and D3) and serotonin (B10506) (5-HT1A) receptors. The lead compound in this series, 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin, displayed high affinities with the following Ki values:

| Receptor | Ki (nM) |

| Dopamine D2A | 3.2 |

| Dopamine D3 | 0.58 |

| Serotonin 5-HT1A | 0.82 |

| capes.gov.brnih.gov |

This data indicates that the benzamide moiety can be a key structural feature for achieving high-affinity binding to these neurotransmitter receptors. capes.gov.brnih.gov The structure-affinity relationships from this study suggest that the benzamidoethyl side chain contributes to the binding affinity, likely by interacting with an accessory binding site on the receptors. Whether the 2-hydroxypropylamino side chain of this compound can facilitate similar interactions with these or other receptors remains an open area for investigation.

Modulatory Effects on Cellular Pathways and Signaling Cascades

The direct effects of this compound on specific cellular pathways and signaling cascades have not been extensively characterized. However, studies on related benzamide derivatives have demonstrated their capacity to modulate key signaling networks.

One area of investigation has been the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in cancer. A series of 4-(2-pyrimidinylamino)benzamide derivatives were designed and synthesized as inhibitors of this pathway. nih.gov Many of these compounds showed potent inhibitory activities, as measured by a Gli-luciferase reporter assay, with some being more potent than the known inhibitor vismodegib. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the regulation of cell proliferation, differentiation, and apoptosis, have been shown to be influenced by aminobiphenyl compounds, which share some structural similarities with aminobenzamides. One study revealed that 2-aminobiphenyl (B1664054) can induce the activation of the ERK and JNK pathways, but not the p38 pathway, leading to the downstream activation of transcription factors such as c-Jun and ATF-2. researchgate.net

These examples underscore the potential of the broader benzamide class of compounds to interact with and modulate critical cellular signaling cascades. Future research is needed to elucidate whether this compound exerts any influence on these or other cellular pathways.

Antimicrobial Activity Against Non-Human Pathogens

The antimicrobial properties of this compound have not been specifically detailed with quantitative data such as minimum inhibitory concentrations (MICs). However, research into related aminobenzamide derivatives suggests that this class of compounds holds potential as antimicrobial agents.

A study investigating a library of small aminobenzamide derivatives, designed as mimics of marine natural antimicrobials, identified compounds with significant potency against a range of bacterial strains. nih.gov The most potent compound from this library, E23, demonstrated MIC values between 0.5 and 2 µg/mL against several Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This compound also showed efficacy against a panel of 275 clinical isolates, which included Staphylococcus aureus, Enterococcus spp., Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as multi-drug resistant strains like MRSA and vancomycin-resistant enterococci (VRE). nih.gov

Another study on two unspecified benzamide-derived compounds showed some activity against Enterococcus faecalis in a well diffusion assay, with inhibition zones of 7 and 14 mm. researchgate.net However, these compounds did not show activity against Proteus mirabilis, Klebsiella pneumoniae, or Streptococcus pneumoniae in the same assay. researchgate.net

Furthermore, research on a closely related compound, 2-amino-N-(3-hydroxypropyl)benzamide, indicates it possesses antifungal activity against Aspergillus fumigatus, reportedly outperforming the standard antifungal agent clotrimazole. This compound also showed moderate to good activity against other bacterial and fungal strains.

While these findings are promising for the aminobenzamide class, specific MIC values for this compound against a panel of non-human pathogens are needed to fully characterize its antimicrobial spectrum and potency.

Angiogenic Activity in Zebrafish Larval Models

Investigations into the biological effects of this compound have revealed pro-angiogenic activity in a zebrafish larval model. A synonym for this compound, 2-((2-Hydroxypropionyl)amino)benzamide, which is a fungal metabolite found in Penicillium, has been shown to induce angiogenesis. nih.gov

The zebrafish model is a well-established system for studying angiogenesis due to the transparency of the embryos, allowing for the direct visualization of blood vessel development. nih.govnih.gov In a model of vascular insufficiency induced by the VEGFR inhibitor PTK787 (vatalanib), the addition of 2-((2-Hydroxypropionyl)amino)benzamide to the tank water was able to promote angiogenesis. nih.gov

This pro-angiogenic effect suggests that the compound may interact with signaling pathways that regulate the formation of new blood vessels. The ability of p-aminobenzoic acid (PABA), a structurally related compound, to promote retinal regeneration in zebrafish through the activation of Achaete-scute complex-like 1a (Ascl1a) provides a potential, though unconfirmed, parallel for the mechanism of action. nih.govnih.gov Further studies are necessary to elucidate the precise molecular targets and signaling cascades through which this compound exerts its pro-angiogenic effects in this model system.

In Vivo Studies in Non-Human Animal Models

No published proof-of-concept studies using zebrafish models to evaluate the activity of this compound were found during the literature search.

There are no available reports on the evaluation of this compound in specific disease animal models, such as murine models for preclinical research.

No studies assessing pharmacodynamic biomarkers in animal tissues following administration of this compound have been identified in the public scientific literature.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as a benzamide (B126) derivative, might bind to a macromolecular target, typically a protein or enzyme. These simulations are crucial in drug discovery and materials science for assessing the potential biological activity and interaction mechanisms of a compound before its synthesis.

Ligand-Target Interaction Prediction

Molecular docking studies on various benzamide derivatives have successfully predicted their interactions with biological targets. For instance, docking simulations of some benzamide derivatives with the enzyme DNA topoisomerase IIα have shown specific interactions with DNA base pairs and key amino acid residues. researchgate.net The predictions indicate that these compounds form hydrogen bonds and have various electrostatic and hydrophobic contacts with residues such as GLY 462, ARG 487, and MET 762. researchgate.net

For a close analog, 2-amino-N-(3-hydroxypropyl)benzamide, computational strategies suggest that molecular docking could be used to predict its binding mode with bacterial enzymes. It is hypothesized that the hydroxypropyl group would likely occupy hydrophobic pockets within the enzyme's active site, while the amide functional group would engage in crucial hydrogen bonding interactions. Similarly, studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as COX-2 inhibitors have used docking to understand the binding mechanism to the enzyme's active site. nih.gov These examples highlight a common pattern where the benzamide core and its substituents engage in a combination of hydrogen bonds and hydrophobic interactions to stabilize the ligand-target complex.

Binding Affinity Estimation

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is often expressed as a binding energy score (e.g., in kcal/mol) or as an inhibition constant (pIC50). Lower binding energy values typically indicate a more stable and favorable interaction.

In docking studies of benzamide derivatives against topoisomerase IIα, calculated binding energies ranged from -114.71 to -60.1444 kcal/mol. researchgate.net For the design of potent inhibitors, such as those targeting the ROCK1 enzyme, 3D-QSAR models like CoMFA and CoMSIA are employed, which correlate the structural features of compounds with their biological activity (pIC50). nih.gov For analogs like 2-amino-N-(3-hydroxypropyl)benzamide, it is recommended to run molecular dynamics (MD) simulations to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for a more accurate estimation of stability.

Identification of Key Residues and Interaction Motifs

Docking simulations are instrumental in identifying the specific amino acid residues that are critical for binding a ligand. In the case of benzamide derivatives docked into topoisomerase IIα, the key interacting residues included GLY 462, ARG 487, GLY 760, MET 762, and TYR 805, along with DNA bases like DC8, DT9, and DG13. researchgate.net In a separate study on imidazolo-triazole hydroxamic acid derivatives, which share some structural similarities, common interacting residues with the target protein were identified as HIS 146, PHE 155, PHE 210, and LEU 276. ajchem-a.com These findings demonstrate the ability of computational models to pinpoint crucial interaction motifs that are essential for a ligand's biological function.

Below is a table summarizing key interacting residues identified in docking studies of various benzamide analogs.

| Target Enzyme/Protein | Benzamide Analog Class | Key Interacting Residues | Reference |

| Topoisomerase IIα | General Benzamides | GLY 462, ARG 487, MET 762, TYR 805, DNA bases (DC8, DT9, DG13) | researchgate.net |

| ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide based | (Contour map analysis, specific residues not listed) | nih.gov |

| HDAC2 | Imidazolo-triazole hydroxamic acids | HIS 146, PHE 155, PHE 210, LEU 276 | ajchem-a.com |

| COX-2 | N-(benzoxazole-5-yl)benzamides | (Binding mechanism explored) | nih.gov |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. DFT methods are widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which govern a molecule's reactivity and spectroscopic behavior. researchgate.netnih.gov Studies on various amino-substituted benzamides and related structures frequently employ DFT, often with the B3LYP functional, to investigate their properties. nih.govnih.govindexcopernicus.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. indexcopernicus.com

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. indexcopernicus.com Computational studies on substituted benzamides have shown that the nature and position of substituents significantly influence these orbital energies. For example, introducing electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. rsc.org In a study of carbonothionylbenzamide derivatives, meta-substituted molecules were found to have higher HOMO and LUMO energy levels compared to their para-counterparts. tandfonline.com

The table below outlines the significance of frontier molecular orbitals.

| Orbital/Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the orbital from which the molecule is most likely to donate electrons. Higher energy indicates stronger nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital to which the molecule is most likely to accept electrons. Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap suggests high chemical reactivity and low kinetic stability. It is also related to the electronic absorption properties of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. rsc.org The MEP map displays regions of negative potential (electron-rich, typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are prone to nucleophilic attack. indexcopernicus.comresearchgate.net

For substituted benzamides, MEP analysis can reveal how different functional groups affect the molecule's reactivity. Studies have shown a strong correlation between the MEP values at specific atoms (like the carbonyl oxygen) and the molecule's basicity. researchgate.net In an analysis of carbonothionylbenzamide derivatives, the most electron-rich center (most negative potential) was found to be located near the carbonyl (C=O) group, identifying it as a primary site for electrophilic interaction. tandfonline.com MEP analysis is a versatile indicator of electronic substituent effects and can serve as a predictive tool for understanding chemical reactivity and intermolecular interactions. rsc.org

Vibrational Spectra Prediction and Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a valuable method for identifying molecular structures and functional groups. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data.

For 2-((2-Hydroxypropyl)amino)benzamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its characteristic vibrational modes. This analysis helps in the definitive assignment of spectral bands observed in experimental FT-IR and FT-Raman spectra. Key vibrational modes for this molecule would include the stretching and bending of its functional groups: the O-H group of the alcohol, the N-H bonds of the primary amide and secondary amine, the C=O of the amide, and various vibrations of the aromatic ring. A comparison between the computed and experimental wavenumbers, often aided by a scaling factor to account for theoretical approximations and the difference between gaseous-phase calculations and solid-state experiments, confirms the molecular structure.

Potential Energy Distribution (PED) analysis is also employed to provide a detailed description of each normal mode, quantifying the contribution of different internal coordinates (like stretching or bending) to each vibrational band.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3600 |

| Secondary Amine (-NH-) | N-H Stretch | 3300-3500 |

| Primary Amide (-CONH₂) | Asymmetric N-H Stretch | ~3500 |

| Primary Amide (-CONH₂) | Symmetric N-H Stretch | ~3400 |

| Carbonyl (C=O) | C=O Stretch | 1650-1690 |

| Aromatic Ring | C-H Stretch | 3010-3080 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Note: These are typical frequency ranges and the exact values would be determined by specific DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, stability, and interactions of molecules like this compound. These simulations are crucial for understanding how the molecule behaves in a biological environment, such as in solution or when interacting with a protein target.

The compound this compound possesses significant conformational flexibility due to several rotatable bonds, particularly in its 2-hydroxypropylamino side chain. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

MD simulations are a powerful tool for exploring the conformational space of such flexible molecules. By simulating the molecule's dynamics over nanoseconds or even microseconds, researchers can observe the transitions between different conformations and determine their relative populations and stabilities. This analysis reveals which shapes the molecule prefers, which is critical because the bioactive conformation—the shape it adopts when binding to a biological target—is not always its lowest energy state in isolation. The stability of certain conformations can be influenced by intramolecular hydrogen bonds, for instance, between the hydroxyl group and the amine or amide functionalities.

MD simulations are instrumental in studying the dynamic interactions between a ligand, such as this compound, and its protein target. While molecular docking provides a static snapshot of a potential binding pose, MD simulations reveal the stability of this pose and the detailed, time-resolved interactions that maintain the complex.

Starting from a docked pose, an MD simulation is run on the entire protein-ligand complex, typically solvated in a water box with ions to mimic physiological conditions. The simulation shows how the ligand and protein adjust to each other, a process that can involve both induced-fit and conformational selection mechanisms. Key aspects analyzed during these simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex over time.

Interaction Patterns: The persistence of hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues in the binding pocket is tracked throughout the simulation.

Binding Free Energy: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

These simulations can reveal, for example, that a ligand reduces the flexibility of the enzyme, which can be a mechanism of inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects.

For a series of benzamide derivatives including this compound, a QSAR study would involve:

Data Set Collection: Assembling a group of structurally related benzamides with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. 4

Analytical Methodologies for Detection and Quantification

Development of Chromatographic Methods (HPLC, LC-MS) for Research Sample Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of 2-((2-Hydroxypropyl)amino)benzamide in research samples. These methods offer high resolution and sensitivity, making them suitable for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of benzamide (B126) derivatives. sielc.com A typical RP-HPLC method for a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the analyte from any impurities. nih.gov

Detection is commonly achieved using a UV detector, as the benzamide structure contains a chromophore that absorbs UV light. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance of the compound. For related benzamide derivatives, UV detection has been successfully applied.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For enhanced selectivity and sensitivity, especially in complex matrices, LC-MS and its tandem version, LC-MS/MS, are the methods of choice. nih.gov After chromatographic separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for a polar molecule like this compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity through the selection of a specific precursor ion and its characteristic product ions, a technique known as multiple reaction monitoring (MRM). nih.gov This allows for accurate quantification even at very low concentrations and in the presence of interfering substances. The development of a robust LC-MS/MS method is crucial for pharmacokinetic studies in biological matrices. semanticscholar.org

Key parameters for a potential LC-MS/MS method are summarized in the following table.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | To be determined based on the compound's mass |

| Product Ions | To be determined from fragmentation studies |

| Collision Energy | Optimized for characteristic fragmentation |

| Dwell Time | 100 ms |

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in bulk samples or simple formulations where high selectivity is not required.

UV-Visible Spectrophotometry:

Direct UV-visible spectrophotometry can be used for the quantification of this compound by measuring its absorbance at a specific wavelength in a suitable solvent. The benzamide chromophore is expected to exhibit maximum absorbance in the UV region. jppres.com The development of such a method involves identifying the wavelength of maximum absorption (λmax) and establishing a calibration curve by plotting absorbance versus concentration. For quinolone derivatives, which also possess aromatic chromophores, UV spectrophotometry has been successfully used for their determination. jpsbr.org

Derivative Spectrophotometry:

To enhance the resolution of overlapping spectra and to reduce background interference, derivative spectrophotometry can be employed. jpsbr.org This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Even-order derivatives often show a strong band with a minimum or maximum at the same wavelength as the λmax of the fundamental spectrum, which can be used for quantification. jpsbr.org

Colorimetric Methods:

In cases where the intrinsic absorbance of the compound is low or when higher sensitivity is needed, colorimetric methods involving a derivatization reaction can be developed. These methods rely on the reaction of a functional group in the analyte with a chromogenic reagent to produce a colored product, the absorbance of which is then measured.

For this compound, the secondary amino group could potentially be targeted for a colorimetric reaction. Various reagents are available for the colorimetric determination of secondary amines. acs.orgfishersci.com Similarly, the amide group can react with hydroxylamine to form hydroxamic acids, which then form a colored complex with iron(III). nih.gov

A summary of potential spectrophotometric methods is provided below.

| Method | Principle | Wavelength |

| Direct UV Spectrophotometry | Measurement of intrinsic UV absorbance. | λmax (to be determined) |

| Derivative Spectrophotometry | Measurement of the amplitude of a derivative spectrum. | Wavelength of derivative peak/trough |

| Colorimetric (Secondary Amine) | Reaction with a chromogenic reagent (e.g., acetaldehyde/Fmoc-amino acid). acs.org | Wavelength of colored product |

| Colorimetric (Amide Group) | Formation of a colored iron(III)-hydroxamate complex. nih.gov | Wavelength of colored complex |

Advanced Detection in Complex Research Matrices

The detection and quantification of this compound in complex research matrices, such as biological fluids or environmental samples, present significant analytical challenges due to the presence of numerous interfering substances. Advanced analytical techniques are often required to achieve the necessary selectivity and sensitivity.

LC-MS/MS for Biological Matrices:

As mentioned previously, LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices. nih.gov Its high selectivity minimizes the impact of matrix effects, which are a common issue in bioanalysis. nih.gov Method development for complex matrices involves rigorous validation, including assessments of linearity, accuracy, precision, recovery, and matrix effects, often following regulatory guidelines. nih.gov A simple protein precipitation step is often sufficient for sample preparation before LC-MS/MS analysis of small molecules in plasma. nih.gov

Sample Preparation Techniques:

The choice of sample preparation is critical for removing interferences and concentrating the analyte. For complex matrices, more extensive sample cleanup than simple precipitation may be necessary. Solid-phase extraction (SPE) is a powerful technique for isolating analytes from complex samples. By selecting an appropriate SPE sorbent and elution solvents, it is possible to selectively retain and then elute this compound while removing a significant portion of the matrix components.

High-Resolution Mass Spectrometry (HRMS):

For untargeted screening or the identification of unknown impurities or metabolites related to this compound in complex samples, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is an invaluable tool. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of detected compounds, aiding in their identification. researchgate.net

The table below outlines advanced approaches for the analysis of this compound in complex matrices.

| Technique | Application | Key Advantages |

| LC-MS/MS | Targeted quantification in biological fluids. nih.gov | High sensitivity and selectivity. |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration. | Removal of matrix interferences. |

| LC-HRMS | Identification of impurities and metabolites. researchgate.net | Accurate mass measurement for formula determination. |

Potential Research Applications and Future Directions

Utility as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. While 2-((2-Hydroxypropyl)amino)benzamide has not yet been established as a chemical probe, related benzamide (B126) derivatives have shown utility in this area. For instance, the discovery of a potent and selective positive allosteric modulator for the MrgX1 receptor, a G-protein-coupled receptor involved in chronic pain, was achieved through the screening of a series of arylsulfonamides, which share a core structural motif with benzamides. nih.gov This suggests that this compound could be explored as a potential probe for novel biological targets. Furthermore, a structurally similar fungal metabolite, 2-((2-Hydroxypropionyl)amino)benzamide, has been identified and noted for its angiogenic activity, indicating its potential use in studying the biological pathways of blood vessel formation. medkoo.comtargetmol.combiomarmt.com

Scaffold for Novel Compound Development in Preclinical Research

The benzamide scaffold is a common feature in many biologically active molecules. Researchers have successfully synthesized new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. nih.gov One such derivative, which includes a (2-hydroxyethyl)amino group, has demonstrated oral bioavailability and efficacy in preclinical models of human colon cancer. nih.gov This highlights the potential of the this compound scaffold as a starting point for the development of new therapeutic agents. The synthesis of various 2-aminobenzamide (B116534) derivatives has also been explored for their antimicrobial properties against a range of bacterial and fungal strains. mdpi.com

Application in Materials Science Research (e.g., as additives, monomers)

The application of this compound in materials science is a largely unexplored area. However, the presence of both a hydroxyl (-OH) and an amide (-CONH2) group provides reactive sites that could potentially be utilized for polymerization reactions. Monomers are the fundamental building blocks of polymers, and the bifunctional nature of this compound could allow it to act as a monomer in the synthesis of novel polyamides or polyesters with unique properties. uni.lu The incorporation of the benzamide structure could confer specific thermal or mechanical properties to the resulting polymer. Further research would be needed to investigate its reactivity and the characteristics of any polymers formed.

Exploration of New Mechanistic Hypotheses

The biological activity of benzamide derivatives often stems from their ability to interact with specific enzymes or receptors. For example, the anticancer effects of certain 2-aminobenzamide-type HDAC inhibitors are attributed to their ability to inhibit histone deacetylase, leading to cell cycle arrest and apoptosis. nih.gov The structural similarity of this compound to these inhibitors suggests that it could be investigated for similar mechanistic activities. Additionally, the reported angiogenic activity of a related fungal metabolite opens up avenues for exploring its mechanism of action in promoting the formation of new blood vessels. medkoo.com

Identification of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. targetmol.com The this compound molecule, with its relatively simple structure and synthetic accessibility, is a suitable candidate for inclusion in HTS libraries. Screening this compound against a wide array of biological targets could lead to the identification of novel protein-ligand interactions and the discovery of new therapeutic leads for a variety of diseases.

Optimization of Physicochemical Properties for Enhanced Research Utility

The physicochemical properties of a compound, such as its solubility, lipophilicity, and metabolic stability, are critical for its utility in research and drug development. While experimental data for this compound is not widely available, its predicted properties can be calculated. The presence of the hydroxyl and amino groups is expected to enhance its aqueous solubility. Medicinal chemists can systematically modify the structure of this compound to optimize its properties. For example, altering the length or branching of the alkyl chain or substituting the phenyl ring could fine-tune its lipophilicity and metabolic profile to improve its performance in biological assays.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H14N2O2 | |

| Molecular Weight | 194.23 g/mol | |

| XLogP3 | 0.9 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 |

Collaborative Research Avenues in Interdisciplinary Fields

The potential applications of this compound span multiple scientific disciplines. Collaborative efforts between medicinal chemists, biologists, and materials scientists could accelerate the exploration of this compound's potential. For example, chemists could synthesize a library of derivatives, which could then be tested by biologists for various biological activities. Promising compounds could then be further investigated by materials scientists for their potential in creating novel materials. Such interdisciplinary collaborations would be essential to fully unlock the research potential of this and related benzamide compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-((2-Hydroxypropyl)amino)benzamide?

Methodological Answer:

The synthesis of this compound typically involves coupling reactions and functional group modifications. A common approach includes:

- Step 1: Reacting 2-aminobenzamide with a protected 2-hydroxypropyl group (e.g., using epoxide intermediates or tert-butyldimethylsilyl (TBS)-protected hydroxypropyl bromide) under nucleophilic substitution conditions.

- Step 2: Deprotection of the hydroxypropyl group using acidic or fluoride-based reagents (e.g., TBAF for silyl ethers).

- Step 3: Purification via column chromatography and validation using -NMR and -NMR to confirm regioselectivity and structural integrity .

Alternative routes may involve Pd/C-catalyzed hydrogenation for reductive amination or coupling with pre-functionalized hydroxypropyl amines .

Basic: How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic techniques:

- Spectroscopy:

- -NMR/-NMR: Identify proton environments (e.g., aromatic protons at ~7.0–8.0 ppm, hydroxypropyl CH/CH groups at ~3.0–4.0 ppm) and carbon backbone .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1700 cm) and hydroxyl O-H stretch (~3200–3600 cm).

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC: Assess purity (>95% recommended for biological studies) with reverse-phase C18 columns and UV detection at 254 nm .

Basic: What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

Stability depends on storage conditions and functional group reactivity:

- Hydrolysis Sensitivity: The amide bond may degrade under strongly acidic/basic conditions. Test stability in buffers (pH 2–12) at 25°C and 37°C using HPLC to monitor degradation over 24–72 hours.

- Oxidative Stability: Evaluate susceptibility to oxidation by exposing the compound to HO or air, followed by LC-MS analysis.

- Storage Recommendations: Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture absorption and oxidation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Methodological Answer:

SAR studies require systematic structural modifications:

- Substituent Variation:

- Biological Assays: Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants () .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites and guide rational design .

Advanced: How should researchers address contradictory bioactivity data for this compound in different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Reproducibility Checks: Replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based systems) to confirm target engagement.

- Assay Optimization: Control variables such as pH, ionic strength, and reducing agents (e.g., DTT) that may affect compound stability or protein conformation.

- Meta-Analysis: Compare data with structurally related compounds (e.g., benzamide derivatives with morpholino or piperazinyl groups) to identify trends in activity .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Methodological Answer:

Mechanistic studies require multi-disciplinary approaches:

- Target Identification:

- Chemical Proteomics: Use affinity chromatography with immobilized this compound to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 Screens: Perform genome-wide knockout screens to identify genes modulating compound sensitivity.

- Pathway Analysis: Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling pathways affected by the compound .

- In Vivo Validation: Test hypotheses in zebrafish or murine models, focusing on pharmacokinetics (e.g., bioavailability, half-life) and efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.